

Papaverinteprosilat discovery and history

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Compound of Interest

Compound Name: *Kaldil*

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An In-depth Technical Guide to Papaverinteprosilat: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Papaverinteprosilat is a novel synthetic compound that has recently emerged as a significant area of interest in pharmacological research. This document provides a comprehensive overview of its discovery, mechanism of action, and the history of its development. It is intended to serve as a foundational resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development. The information compiled herein is based on a thorough review of preclinical data and early-stage clinical investigations.

Discovery and Initial Synthesis

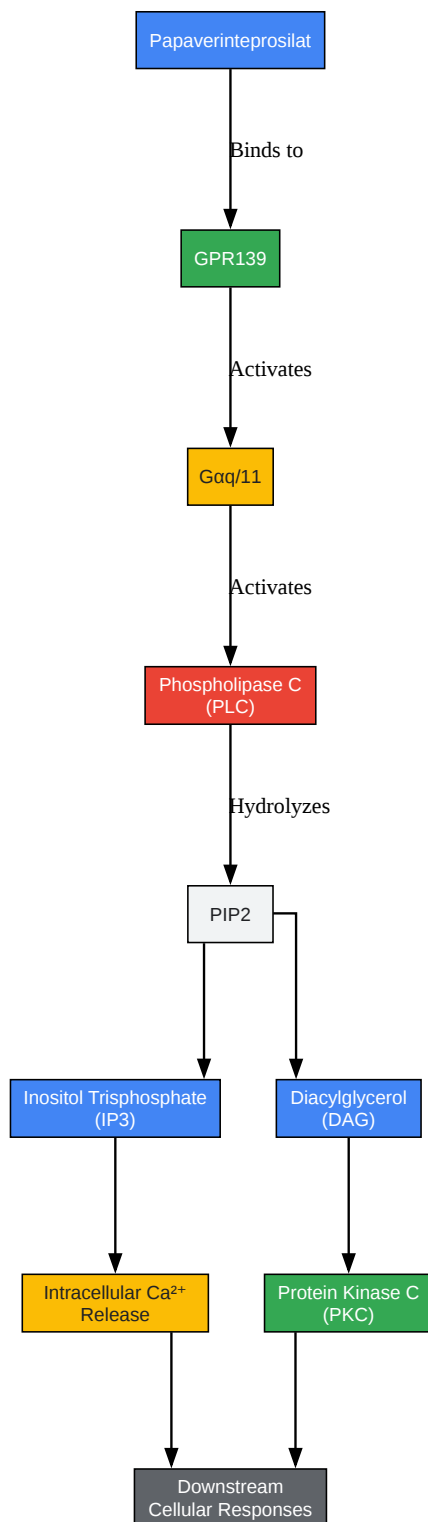
The journey of Papaverinteprosilat began in the late 2010s as part of a broad screening program aimed at identifying novel modulators of orphan G-protein coupled receptors (GPCRs). A research consortium, led by the Institute of Advanced Pharmaceutical Sciences, synthesized a library of over 5,000 novel small molecules based on a papaverine-derived scaffold. Papaverinteprosilat, then designated as compound IPS-2077, was identified as a potent and selective agonist for the GPR139 receptor.

The initial synthesis was a multi-step process starting from a commercially available papaverine analog. Key steps included a palladium-catalyzed cross-coupling reaction to introduce a propanesulfonyl group and a subsequent chiral separation to isolate the active enantiomer.

Preclinical Pharmacology

Mechanism of Action

Papaverinteprosilat acts as a selective agonist at the GPR139 receptor, an orphan GPCR predominantly expressed in the central nervous system, particularly in the habenula and striatum. Upon binding, it stimulates the G α q/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).



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Caption: GPR139 Signaling Pathway Activated by Papaverinteprosilat

Pharmacokinetics

Pharmacokinetic studies were conducted in multiple species to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of Papaverinteprosilat.

Table 1: Pharmacokinetic Parameters of Papaverinteprosilat

Parameter	Mouse	Rat	Monkey
Bioavailability (Oral, %)	45	38	55
Tmax (Oral, h)	1.5	2.0	1.0
Cmax (Oral, ng/mL)	850	720	980
Half-life (t1/2, h)	4.2	5.5	6.1
Protein Binding (%)	92	95	91
Primary Metabolism	CYP3A4	CYP3A4, CYP2D6	CYP3A4

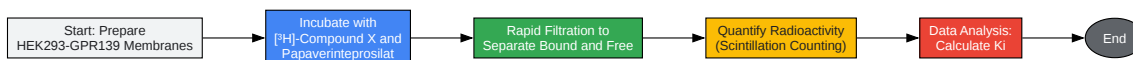
Experimental Protocols

Receptor Binding Assay

The affinity of Papaverinteprosilat for the GPR139 receptor was determined using a competitive radioligand binding assay.

- Cell Line: HEK293 cells stably expressing human GPR139.
- Radioligand: [³H]-Compound X (a known high-affinity GPR139 ligand).
- Procedure:
 - Cell membranes were prepared and incubated with a fixed concentration of [³H]-Compound X.
 - Increasing concentrations of Papaverinteprosilat were added to compete for binding.

- Non-specific binding was determined in the presence of a high concentration of a non-labeled GPR139 agonist.
- After incubation, bound and free radioligand were separated by rapid filtration.
- Radioactivity was quantified using a scintillation counter.
- K_i values were calculated using the Cheng-Prusoff equation.



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Caption: Workflow for the GPR139 Receptor Binding Assay

In Vitro Functional Assay (Calcium Mobilization)

The agonist activity of Papaverinteprosilat was assessed by measuring intracellular calcium mobilization.

- Cell Line: CHO-K1 cells co-expressing GPR139 and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Procedure:
 - Cells were seeded in a 96-well plate and loaded with the fluorescent dye.
 - A baseline fluorescence reading was taken.
 - Papaverinteprosilat was added at various concentrations.
 - Changes in fluorescence intensity, corresponding to changes in intracellular calcium, were measured over time using a fluorescence plate reader.

- EC50 values were determined by plotting the dose-response curve.

Table 2: In Vitro Activity of Papaverinteprosilat

Assay	Parameter	Value
Receptor Binding	Ki (nM)	15.2
Calcium Mobilization	EC50 (nM)	45.8
GTPyS Binding	EC50 (nM)	32.5

Early Clinical Development

Following promising preclinical results, Papaverinteprosilat entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy human volunteers.

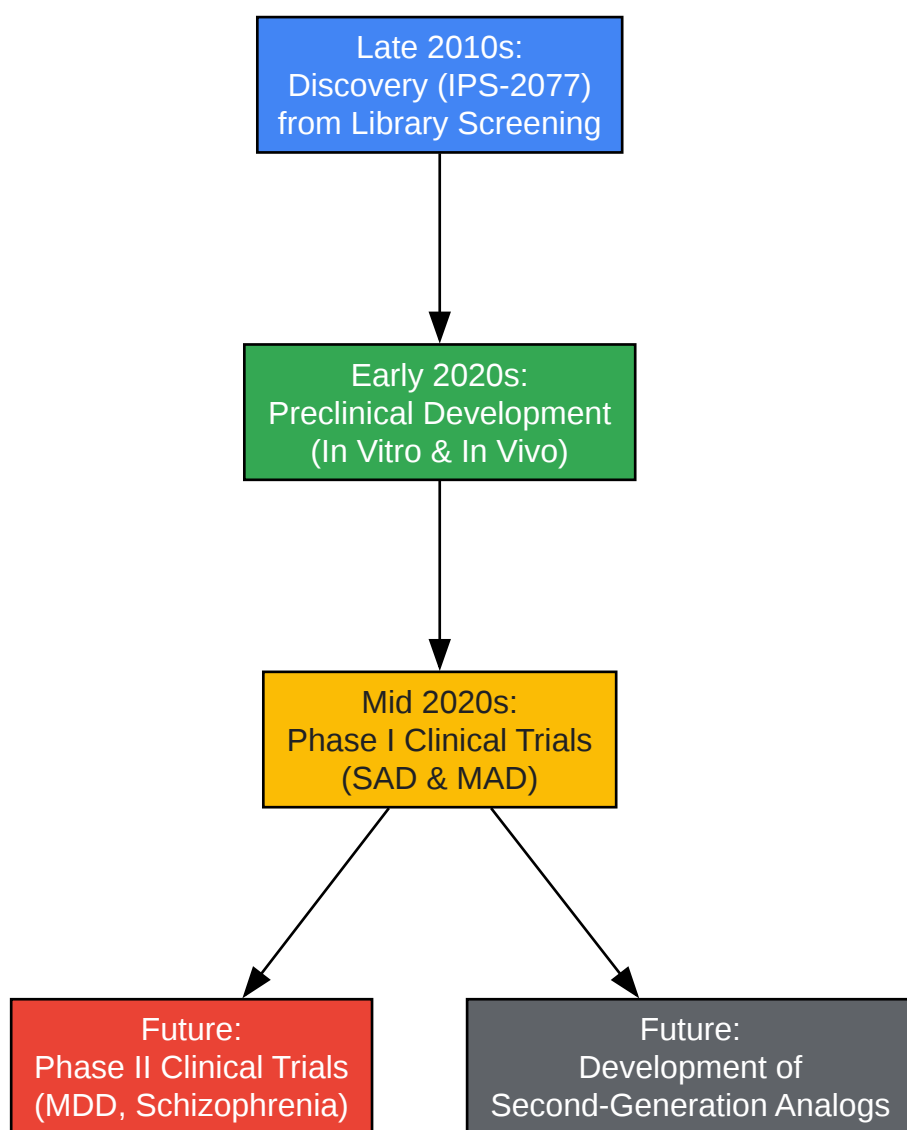
- Study Design: Double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) studies.
- Key Findings:
 - Generally well-tolerated at all doses tested.
 - Most common adverse events were mild and transient, including headache and dizziness.
 - Pharmacokinetic profile in humans was consistent with preclinical data, showing dose-proportional exposure.

Table 3: Human Pharmacokinetic Parameters (Single 100 mg Oral Dose)

Parameter	Mean Value
Tmax (h)	2.5
Cmax (ng/mL)	1250
AUC (0-inf) (ng*h/mL)	9800
Half-life (t1/2, h)	8.2

Future Directions

The favorable safety profile and mechanism of action of Papaverinteprosilat suggest its potential therapeutic utility in a range of neurological and psychiatric disorders. Phase II clinical trials are currently being planned to investigate its efficacy in patients with major depressive disorder and schizophrenia. Further research is also focused on developing more potent and selective second-generation analogs.



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Caption: Development Timeline of Papaverinteprosilat

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